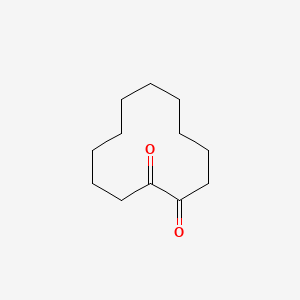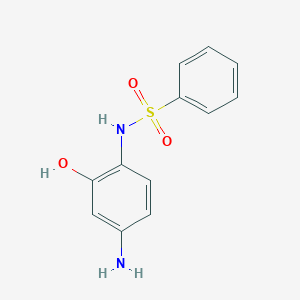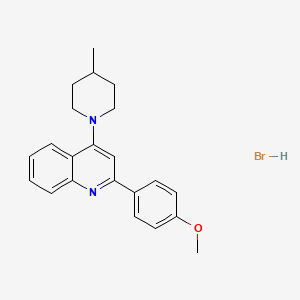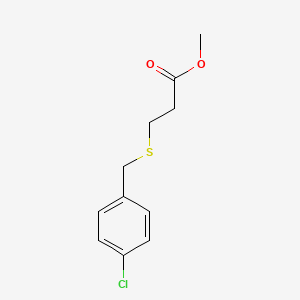
9-(3-Fluoropyridin-4-yl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(3-Fluoropyridin-4-yl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is a complex organic compound that features a fluoropyridine moiety attached to a hexahydroacridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Fluoropyridin-4-yl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Fluoropyridine Moiety: This can be achieved through the fluorination of a suitable pyridine derivative using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Construction of the Hexahydroacridine Core: This involves cyclization reactions, often using catalysts like Lewis acids (e.g., AlCl3) under controlled conditions.
Coupling of the Fluoropyridine and Hexahydroacridine Units: This step may involve palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acridine core, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the fluoropyridine moiety using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom in the fluoropyridine ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of catalysts or under basic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridone derivatives, while substitution reactions can produce various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 9-(3-Fluoropyridin-4-yl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore in drug discovery. The fluoropyridine moiety is known to enhance the bioavailability and metabolic stability of drug candidates, making this compound a valuable scaffold for medicinal chemistry.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The acridine core is known for its DNA intercalating properties, which could be leveraged in the design of anticancer agents or other therapeutic drugs.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or fluorescent dyes, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 9-(3-Fluoropyridin-4-yl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is not well-documented. based on its structure, it is likely to interact with biological targets through a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking. The fluoropyridine moiety may enhance binding affinity and selectivity towards specific molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine Derivatives: Compounds like acridine orange and proflavine, which are known for their DNA intercalating properties.
Fluoropyridine Derivatives: Compounds such as 3-fluoropyridine and 4-fluoropyridine, which are used in medicinal chemistry for their enhanced metabolic stability.
Uniqueness
9-(3-Fluoropyridin-4-yl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is unique due to the combination of the fluoropyridine and hexahydroacridine moieties
Eigenschaften
CAS-Nummer |
853311-89-4 |
|---|---|
Molekularformel |
C22H25FN2O2 |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
9-(3-fluoropyridin-4-yl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione |
InChI |
InChI=1S/C22H25FN2O2/c1-21(2)7-14-19(16(26)9-21)18(12-5-6-24-11-13(12)23)20-15(25-14)8-22(3,4)10-17(20)27/h5-6,11,18,25H,7-10H2,1-4H3 |
InChI-Schlüssel |
WVJYDKPSPJHLMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=C(C=NC=C4)F)C(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide](/img/structure/B11951728.png)





![2-nitro-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide](/img/structure/B11951761.png)


![1-(2,6-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11951782.png)




